molecular formula C27H29FN2O5 B14091490 2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091490
M. Wt: 480.5 g/mol
InChI Key: LJYWHUCKKMXJHX-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, including a dimethylamino group, an ethoxy group, a prop-2-en-1-yloxy group, and a fluoro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps may include:

  • Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
  • Introduction of the fluoro substituent via electrophilic fluorination.
  • Attachment of the dimethylamino group through nucleophilic substitution.
  • Addition of the ethoxy and prop-2-en-1-yloxy groups via etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The ethoxy and prop-2-en-1-yloxy groups may be susceptible to oxidation under certain conditions.

    Reduction: The fluoro substituent may be reduced to a hydrogen atom under strong reducing conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

The compound may have pharmacological properties, such as acting as a ligand for specific receptors or enzymes, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. For example, in a pharmacological context, it may interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a chloro substituent instead of fluoro.

    2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-bromo-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a bromo substituent instead of fluoro.

Uniqueness

The presence of the fluoro substituent in 2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may confer unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to specific molecular targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C27H29FN2O5

Molecular Weight

480.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H29FN2O5/c1-5-14-34-21-10-8-17(15-22(21)33-6-2)24-23-25(31)19-16-18(28)9-11-20(19)35-26(23)27(32)30(24)13-7-12-29(3)4/h5,8-11,15-16,24H,1,6-7,12-14H2,2-4H3

InChI Key

LJYWHUCKKMXJHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)F)OCC=C

Origin of Product

United States

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